molecular formula C7H6BrNO2 B13685927 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol

5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol

Cat. No.: B13685927
M. Wt: 216.03 g/mol
InChI Key: LWGWYQXVROUFHD-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol is a heterocyclic compound that features a fused furan and pyridine ring system. The presence of a bromine atom and a hydroxyl group on the fused ring structure makes it an interesting compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines in the presence of a base such as potassium hydroxide (KOH) to facilitate the cyclization reaction . The reaction is carried out under moderate to high temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol is unique due to its fused ring system, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a hydroxyl group allows for diverse chemical modifications and applications.

Properties

Molecular Formula

C7H6BrNO2

Molecular Weight

216.03 g/mol

IUPAC Name

5-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-ol

InChI

InChI=1S/C7H6BrNO2/c8-6-2-1-5-7(9-6)4(10)3-11-5/h1-2,4,10H,3H2

InChI Key

LWGWYQXVROUFHD-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=CC(=N2)Br)O

Origin of Product

United States

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